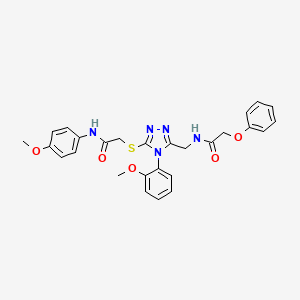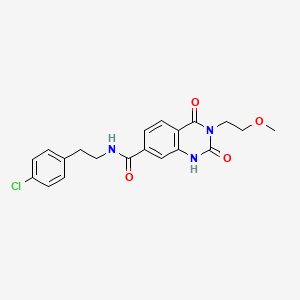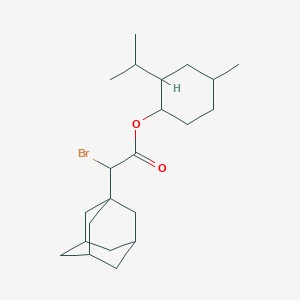![molecular formula C20H16N4O4 B2823321 ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-99-8](/img/structure/B2823321.png)
ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyrazolo[1,5-a]pyridine core, with an ethyl ester and a phenyl group attached. The presence of these functional groups and the heterocyclic framework makes it a valuable molecule for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of an appropriate precursor, such as an aminopyridine derivative, with a suitable reagent to form the pyrazolo[1,5-a]pyridine core.
Coupling Reactions: The final step involves coupling the isoxazole ring with the pyrazolo[1,5-a]pyridine core, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. Additionally, large-scale production may require specialized equipment to handle the multi-step synthesis and purification processes.
化学反応の分析
Types of Reactions
ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
類似化合物との比較
ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenylisoxazole-3-carboxylate: Lacks the pyrazolo[1,5-a]pyridine core, making it less complex and potentially less versatile.
Methyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its reactivity and properties.
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, providing a versatile scaffold for various applications in research and industry.
特性
IUPAC Name |
ethyl 5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-2-27-20(26)15-12-21-24-9-8-14(10-17(15)24)22-19(25)16-11-18(28-23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUYFIVKEXVDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2823242.png)


![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)
![4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2823254.png)
![1-methyl-6-(2-(piperidin-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823256.png)
![4-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2823257.png)
![1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2823258.png)

![N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2823261.png)
